molecular formula C20H18N4O5S B5512274 N-{[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]carbamoyl}-4-methylbenzenesulfonamide

N-{[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]carbamoyl}-4-methylbenzenesulfonamide

Cat. No.: B5512274
M. Wt: 426.4 g/mol
InChI Key: VDVRWWNRWDKOON-UHFFFAOYSA-N
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Description

N-{[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]carbamoyl}-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a quinazolinone moiety, and a sulfonamide group, making it a molecule of interest in medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

1-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-12-4-6-14(7-5-12)30(27,28)24-20(26)23-19-21-11-15-16(22-19)9-13(10-17(15)25)18-3-2-8-29-18/h2-8,11,13H,9-10H2,1H3,(H2,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVRWWNRWDKOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]carbamoyl}-4-methylbenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone moiety can be reduced to tetrahydroquinazoline derivatives under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The incorporation of the furan moiety in N-{[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]carbamoyl}-4-methylbenzenesulfonamide enhances its ability to inhibit tumor growth in various cancer cell lines. Studies demonstrate that this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its sulfonamide group is known for its antibacterial activity. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects
In vitro studies have shown that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Pharmacology

Enzyme Inhibition
this compound has been investigated for its ability to inhibit certain enzymes involved in disease processes. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells and bacteria .

Drug Design and Development
The unique structure of this compound makes it a valuable scaffold for drug design. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile for various therapeutic applications .

Material Science

Polymeric Composites
In material science, this compound is being explored as a potential additive in polymeric composites. Its incorporation can enhance mechanical properties and thermal stability due to its unique chemical structure .

Nanotechnology Applications
The compound's properties are also being investigated for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve bioavailability and targeted delivery .

Mechanism of Action

The mechanism of action of N-{[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]carbamoyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to the inhibition of enzymes such as carbonic anhydrase.

    DNA Intercalation: The planar structure of the quinazolinone moiety allows it to intercalate into DNA, disrupting replication and transcription processes.

    Protein Binding: The compound can bind to proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]carbamoyl}-4-chlorobenzenesulfonamide
  • **N-{[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]carbamoyl}-4-methoxybenzenesulfonamide

Uniqueness

N-{[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]carbamoyl}-4-methylbenzenesulfonamide is unique due to the presence of the 4-methylbenzenesulfonamide group, which can enhance its binding affinity and specificity towards certain biological targets compared to its analogs with different substituents on the benzene ring.

Biological Activity

N-{[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]carbamoyl}-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 7 furan 2 yl 5 oxo 5 6 7 8 tetrahydroquinazolin 2 yl carbamoyl}-4-methylbenzenesulfonamide}

Molecular Formula: C_{17}H_{18}N_{4}O_{3}S
Molecular Weight: 358.42 g/mol
IUPAC Name: this compound

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting certain kinases that play a role in cancer cell proliferation.
  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains. This is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.
  • Anti-inflammatory Effects: Research indicates that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity Study Reference Findings
Antimicrobial Effective against E. coli and S. aureus
Anticancer Inhibited proliferation of breast cancer cell lines
Anti-inflammatory Reduced TNF-alpha levels in vitro

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

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